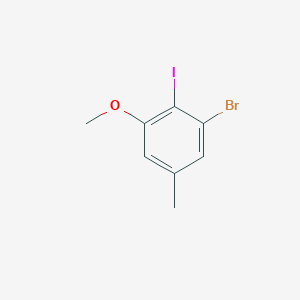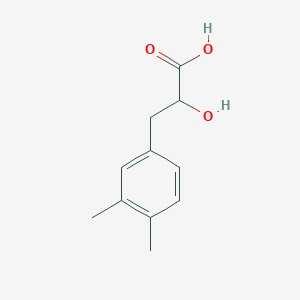
3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a hydroxy group attached to a propanoic acid moiety, which is further substituted with a 3,4-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid typically involves the reaction of 3,4-dimethylbenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic hydrogenation or enzymatic processes. These methods aim to optimize yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 3-(3,4-Dimethylphenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(3,4-Dimethylphenyl)-2-hydroxypropanol.
Substitution: Formation of substituted derivatives, such as 3-(3,4-Dimethyl-2-nitrophenyl)-2-hydroxypropanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. Pathways involved may include modulation of enzyme activity or receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,4-Dimethylphenyl)-2-oxopropanoic acid
- 3-(3,4-Dimethylphenyl)-2-hydroxypropanol
- 3-(3,4-Dimethyl-2-nitrophenyl)-2-hydroxypropanoic acid
Uniqueness
3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features differentiate it from other similar compounds, making it a valuable subject of study in various research fields.
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-(3,4-dimethylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14O3/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5,10,12H,6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
SCODQOFKZVCQCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


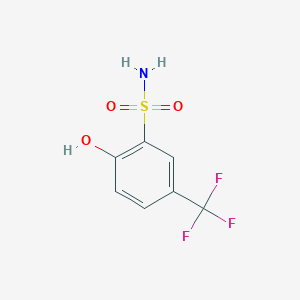
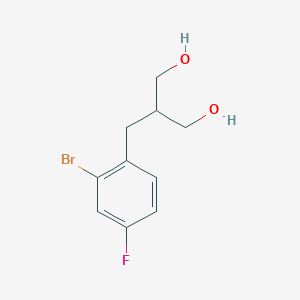
![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13085013.png)
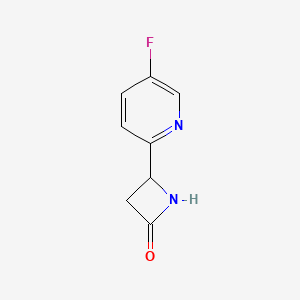
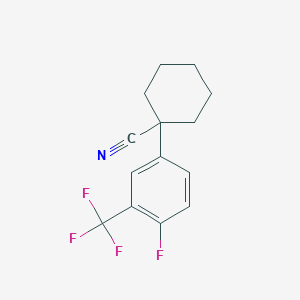
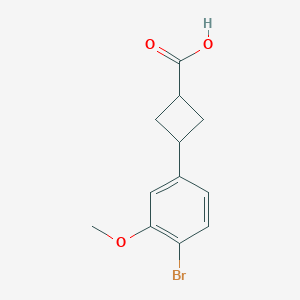
![2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13085032.png)
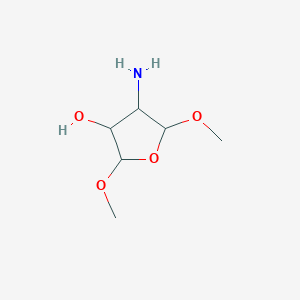

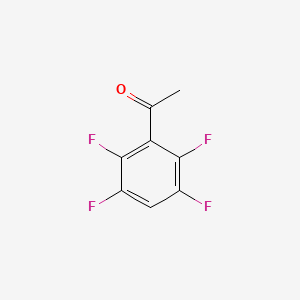
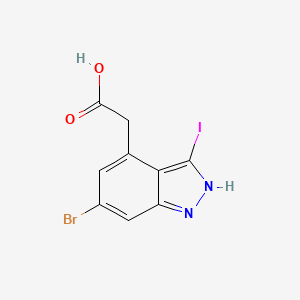
![2-amino-N,3-dimethyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B13085061.png)
